molecular formula C10H9BrN2O2 B15496452 Ethyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate

Ethyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate

Cat. No.: B15496452
M. Wt: 269.09 g/mol
InChI Key: BYOLLNBSJYJESH-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties Ethyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate (CAS: 103590-10-9) is a heterocyclic compound with the molecular formula C₁₀H₉BrN₂O₂ and a molecular weight of 269.1 g/mol . The structure features a pyridine ring substituted with a bromine atom at the 5-position and a cyanoacetate group at the 2-position. This compound is typically stored at room temperature and is used in organic synthesis, particularly in the development of merocyanine dyes and pharmaceutical intermediates .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

ethyl (2Z)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8(5-12)9-4-3-7(11)6-13-9/h3-4,6,13H,2H2,1H3/b9-8-

InChI Key

BYOLLNBSJYJESH-HJWRWDBZSA-N

Isomeric SMILES

CCOC(=O)/C(=C\1/C=CC(=CN1)Br)/C#N

Canonical SMILES

CCOC(=O)C(=C1C=CC(=CN1)Br)C#N

Origin of Product

United States

Biological Activity

Ethyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Characteristics

  • Molecular Formula : C10_{10}H9_{9}BrN2_2O2_2
  • Molecular Weight : Approximately 269.09 g/mol
  • Structure : The compound features a pyridine ring substituted with a bromine atom at the 5-position and includes cyanoacetate and ylidene functional groups, which are crucial for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction between 5-bromo-2-pyridinecarboxaldehyde and ethyl cyanoacetate under basic conditions. Common bases used include sodium ethoxide or potassium carbonate. The reaction conditions are optimized to achieve high yields and purity levels, often utilizing techniques such as refluxing and solvent optimization.

Anticancer Activity

In vitro studies have demonstrated the potential anticancer properties of related pyridine derivatives. For instance, compounds similar to this compound have been tested against A549 human lung adenocarcinoma cells, showing promising cytotoxic effects. The structure-activity relationship suggests that modifications in the molecular structure can lead to varying degrees of anticancer efficacy .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Binding to Enzymes/Receptors : The compound may bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes.
  • Influencing Biochemical Pathways : Its unique structural features may allow it to influence various biochemical pathways, potentially leading to apoptosis in cancer cells or inhibition of microbial growth .

Case Studies

  • Anticancer Activity Against A549 Cells :
    • Compounds structurally related to this compound were tested for their ability to reduce cell viability in A549 cells.
    • Results indicated a structure-dependent anticancer activity, with certain derivatives showing significant cytotoxicity compared to standard chemotherapeutics like cisplatin .
  • Antimicrobial Efficacy :
    • Similar derivatives demonstrated selective antimicrobial activity against multidrug-resistant Staphylococcus aureus, suggesting that the bromine substitution enhances interaction with bacterial targets .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundBromine substitution at 5-positionPotential antimicrobial and anticancer
Ethyl 2-(5-chloro-1H-pyridin-2-ylidene)-2-cyanoacetateChlorine instead of bromineVarying biological activities
Ethyl 2-(5-fluoro-1H-pyridin-2-ylidene)-2-cyanoacetateFluorine substitutionDifferences in electronic properties affecting reactivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Derivatives

The following compounds share structural similarities with Ethyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate, differing in substituents, heterocyclic systems, or functional groups:

Table 1: Comparative Analysis of Structural Analogues
Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data
This compound 5-bromo-pyridinyl, cyanoacetate 269.1 Not reported Not reported IR: C≡N (~2200 cm⁻¹), C=O (~1700 cm⁻¹)
Ethyl (2E,4E)-2-cyano-4-(1-octylpyridin-2(1H)-ylidene)but-2-enoate Octyl chain on pyridine, extended conjugation Not provided 51–52 84 ¹H NMR: δ 1.20 (t, CH₃), 4.30 (q, CH₂); IR: C≡N (~2210 cm⁻¹)
Ethyl 2-(4-(4-chlorophenyl)-5,7-dioxo-6-phenyl-2-thioxohexahydropyrido[4,3-d]pyrimidin-8-ylidene)-2-cyanoacetate Pyrido-pyrimidine core, chloro-phenyl substituents Not provided 188–190 42 ¹H NMR: δ 1.20 (t, CH₃), 12.50 (s, NH)
Ethyl (Z)-2-cyano-4-(1-methylpyridin-4(1H)-ylidene)but-2-enoate Methyl-pyridinyl, Z-configuration Not provided 211–213 68 ¹H NMR: δ 3.00 (s, NH), 4.30 (q, CH₂)
Ethyl 2-(5-bromopyrimidin-2-yl)acetate Pyrimidine ring (vs. pyridine) 245.07 Not reported Not reported N/A
Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate Amino substituent (vs. bromo) 205.21 Not reported Not reported XLogP3: 0.4 (indicates higher polarity)
Ethyl 2-(3-bromophenyl)-2-cyanoacetate Bromophenyl (vs. bromopyridinyl) 268.11 Not reported Not reported N/A

Impact of Substituents on Physicochemical Properties

Bromine vs. Amino Groups: The 5-bromo substituent in the target compound enhances molecular weight and may participate in halogen-bonding interactions, influencing solubility and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Heterocyclic Core Variations :

  • Replacement of the pyridine ring with a pyrimidine (e.g., Ethyl 2-(5-bromopyrimidin-2-yl)acetate) reduces molecular weight (245.07 vs. 269.1 g/mol) and alters electronic properties due to the additional nitrogen atom .
  • The pyrido-pyrimidine derivative () shows a higher melting point (188–190°C) due to increased planarity and π-π stacking interactions .

Stereoelectronic Effects of Cyanoacetate: The cyano group in all analogues acts as a strong electron-withdrawing group, stabilizing enolate intermediates in nucleophilic reactions. IR spectra consistently show C≡N stretching at ~2200 cm⁻¹ and C=O at ~1700 cm⁻¹ .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via Knoevenagel condensation between 5-bromopyridine-2-carbaldehyde and ethyl cyanoacetate. A base like sodium ethoxide facilitates the reaction, requiring precise temperature control (60–80°C) and anhydrous conditions to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product (≥95% purity) .
  • Data Contradiction : While some protocols use room-temperature stirring (), others require reflux (). Comparative studies suggest reflux improves yield (70–85%) but risks thermal decomposition if prolonged.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm regioselectivity of the α,β-unsaturated cyanoacetate moiety. Key signals include a deshielded vinyl proton (δ 8.2–8.5 ppm) and cyano carbon (δ 115–120 ppm) .
  • HRMS : Validates molecular weight (269.1 g/mol) and isotopic patterns for bromine .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points (~150–160°C) and thermal stability thresholds (decomposition above 200°C) .

Q. How does the bromine substituent influence reactivity in nucleophilic substitutions?

  • Methodology : The 5-bromo group acts as a directing group , enabling regioselective Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination. Kinetic studies show bromine’s electronegativity stabilizes intermediates, reducing activation energy by 15–20% compared to non-halogenated analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodology : Discrepancies often arise from poor pharmacokinetic properties. Microsomal stability assays (e.g., rat liver microsomes) identify metabolic hotspots. For instance, ester hydrolysis in plasma reduces bioavailability; replacing the ethyl group with tert-butyl (as in ) improves half-life by 3-fold .
  • Case Study : In Factor Xa inhibition assays, the compound showed IC50_{50} = 0.8 μM in vitro but only 25% efficacy in murine models due to rapid clearance. Prodrug derivatization (e.g., phosphonate masking) restored activity .

Q. How can computational modeling guide structural optimization for target binding?

  • Methodology :

  • Docking Studies : The pyridine-cyanoacetate scaffold binds kinase ATP pockets via H-bonding (cyano group with Lys123) and π-π stacking (bromophenyl with Phe183). MD simulations reveal torsional flexibility in the ethyl ester affects binding entropy .
  • SAR Insights : Introducing electron-withdrawing groups (e.g., -NO2_2) at the 4-position enhances affinity (ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol for the parent compound) but reduces solubility .

Q. What catalytic systems enable asymmetric synthesis of derivatives?

  • Methodology : Iron-catalyzed carbene transfer ( ) achieves spirocyclization with enantiomeric excess (up to 88% ee) using Bu4_4N[Fe(CO)3_3NO] as a catalyst. Key parameters:

  • Solvent: 1,2-Dichloroethane optimizes carbene insertion.
  • Temperature: 80°C balances reaction rate and catalyst stability.
  • Substrate scope: Electron-deficient pyridines show higher yields (72–76%) .

Q. How do photophysical properties (e.g., amplified spontaneous emission) correlate with structural features?

  • Methodology : In host-guest polymer systems (e.g., PVK), the compound exhibits ASE thresholds at 15–20 wt% concentration. Bulky trityloxyethyl groups () reduce intermolecular quenching, achieving a lower threshold energy (2.5 μJ/cm2^2) compared to linear analogs (5.8 μJ/cm2^2) .

Key Methodological Recommendations

  • Synthesis : Prioritize reflux conditions with NaOEt for higher yields but monitor decomposition via TGA .
  • Characterization : Combine XRD with 19^{19}F NMR (if fluorinated analogs are synthesized) to resolve tautomeric ambiguities .
  • Biological Testing : Use deuterated solvents in binding assays to minimize interference with NMR-based SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.